molecular formula C16H16O B14410526 2-(2,5-Dimethylphenyl)-1-phenylethan-1-one CAS No. 85995-31-9

2-(2,5-Dimethylphenyl)-1-phenylethan-1-one

Cat. No.: B14410526
CAS No.: 85995-31-9
M. Wt: 224.30 g/mol
InChI Key: XIRZJAAXABSUAY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 2,5-dimethylphenyl group attached to a central ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, fragrances, and dyes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-1-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)-1-phenylethan-1-one
  • 2-(3,5-Dimethylphenyl)-1-phenylethan-1-one
  • 2-(2,6-Dimethylphenyl)-1-phenylethan-1-one

Uniqueness

2-(2,5-Dimethylphenyl)-1-phenylethan-1-one is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This positional isomerism can result in differences in melting points, boiling points, and solubility, as well as variations in biological activity and interaction with other molecules.

Properties

CAS No.

85995-31-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-1-phenylethanone

InChI

InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)11-16(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

XIRZJAAXABSUAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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